3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride

Catalog No.
S3337577
CAS No.
1956331-83-1
M.F
C10H11ClF3NO
M. Wt
253.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochlor...

CAS Number

1956331-83-1

Product Name

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H

InChI Key

MPIIIDIAWDXKSN-UHFFFAOYSA-N

SMILES

C1C(CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with the molecular formula C10_{10}H11_{11}ClF3_3NO. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. It appears as a solid and is primarily used in research settings. The compound is known for its high purity, typically around 97%, and is stored under inert atmosphere conditions at room temperature to maintain stability .

The chemical reactivity of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride can be explored through various types of reactions, including:

  • Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitutions due to the electronegative fluorine atoms, making the carbon atom more electrophilic.
  • Azetidine Ring Opening: Under certain conditions, the azetidine ring may undergo ring-opening reactions, leading to the formation of various derivatives.
  • Acid-Base Reactions: The hydrochloride form indicates that this compound can act as a weak acid, potentially participating in acid-base reactions.

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride typically involves several steps:

  • Formation of the Trifluoromethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution using trifluoromethoxy reagents.
  • Synthesis of Azetidine: Azetidine can be synthesized through cyclization reactions involving suitable precursors.
  • Hydrochloride Salt Formation: The final step involves treating the base form of the azetidine with hydrochloric acid to obtain the hydrochloride salt.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product.

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride has several potential applications, particularly in:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: It can be utilized in studies exploring the properties of trifluoromethyl-substituted compounds and their interactions with biological systems.

Interaction studies involving 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride are crucial for understanding its biological implications. Such studies may include:

  • Receptor Binding Assays: To determine how well the compound interacts with specific biological targets.
  • Metabolic Stability Tests: To assess how the compound is metabolized within biological systems.
  • Toxicology Studies: Evaluating potential toxic effects on cells or organisms.

Several compounds share structural similarities with 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(4-Trifluoromethylphenyl)azetidine hydrochlorideContains a trifluoromethyl group insteadMay exhibit different biological activities
4-(Trifluoromethoxy)anilineAniline derivative with trifluoromethoxy groupPrimarily studied for its role in dye synthesis
2-AzetidinoneContains an azetidinone structureFocused on medicinal chemistry applications

The uniqueness of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride lies in its specific combination of a trifluoromethoxy group and an azetidine structure, which may confer distinct properties compared to other similar compounds.

Dates

Modify: 2023-08-19

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